Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a 4-methylbenzamido substituent at the 2-position and an ethyl carboxylate group at the 5-position of the thiazole ring. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-4-20-14(19)12-10(3)16-15(21-12)17-13(18)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHYSHACEWOXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzoyl chloride with 2-amino-4-methylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1. Precursor for Drug Synthesis
Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate serves as a critical intermediate in the synthesis of pharmaceutical compounds, particularly febuxostat, which is used to treat hyperuricemia and gouty arthritis. The compound's structure allows for the incorporation of functional groups that enhance the efficacy and selectivity of the final drug product .
1.2. Mechanism of Action
The thiazole moiety present in the compound is known for its ability to inhibit specific enzymes involved in uric acid production, making it a valuable component in therapeutic formulations aimed at managing gout . The improved processes for synthesizing this compound ensure high purity, which is essential for pharmaceutical applications .
2.1. Anticancer Properties
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including this compound. Research indicates that thiazole compounds can inhibit mitotic kinesins, such as HSET (KIFC1), which are crucial for cancer cell proliferation. This inhibition leads to aberrant cell division and apoptosis in centrosome-amplified cancer cells .
2.2. In Vitro Studies
In vitro assays have demonstrated that derivatives of thiazole can exhibit micromolar to nanomolar inhibitory effects against cancer cell lines, suggesting that this compound could be developed into a lead compound for further anticancer drug development .
Synthetic Applications
3.1. Building Block in Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis, allowing chemists to construct more complex molecular architectures efficiently. Its functional groups enable various chemical transformations, including nucleophilic substitutions and cyclizations .
3.2. One-Pot Synthesis Techniques
Recent advancements in synthetic methodologies have introduced one-pot procedures for synthesizing thiazole derivatives, including this compound. These methods streamline the synthesis process, reduce waste, and improve overall yield and efficiency .
Summary of Key Findings
| Application Area | Details |
|---|---|
| Pharmaceutical Development | Intermediate for febuxostat synthesis; treats hyperuricemia and gout |
| Biological Activity | Potential anticancer properties; inhibits mitotic kinesins |
| Synthetic Chemistry | Building block for complex organic syntheses; one-pot synthesis methods |
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional nuances of Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate are best understood by comparing it with closely related thiazole carboxylate derivatives. Below is a detailed analysis of key analogues:
Table 1: Comparative Analysis of Thiazole Carboxylate Derivatives
Key Observations
Halogenated Derivatives (e.g., Cl): Chlorine substituents, as in Ethyl 4-methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate, are associated with improved bioactivity, likely due to enhanced hydrophobic interactions and metabolic stability .
Synthetic Efficiency: Sulfonamido derivatives (e.g., compound 22 in ) achieve higher yields (58%) compared to hydrazinyl analogues (31–45%), suggesting that steric and electronic factors influence reaction efficiency . The tert-butoxycarbonyl (Boc) protection strategy used in Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate (compound 2, ) highlights the necessity of masking reactive amino groups during multi-step syntheses .
Biological Implications :
- The sulfonamido-thiazole hybrid in compound 20 () demonstrates high thermal stability (m.p. >360°C), which may correlate with robust intermolecular interactions suitable for solid-state applications .
- Thiazolyl benzenesulfonamide carboxylates () show promising antimalarial activity, suggesting that the target compound’s benzamido group could be optimized for similar enzyme inhibition (e.g., falcipain) .
Biological Activity
Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazole compounds are recognized for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives often inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, they may inhibit xanthine oxidase, an enzyme involved in purine metabolism, thereby reducing oxidative stress .
- Cellular Interaction : These compounds can interact with cellular receptors and proteins, affecting cell signaling pathways. This interaction may modulate gene expression and influence cellular metabolism.
- Membrane Disruption : Some thiazole derivatives disrupt cell membrane integrity, leading to cell death in pathogenic organisms or cancer cells.
The biochemical properties of this compound include:
- Solubility : The compound exhibits slight water solubility but is soluble in organic solvents such as alcohol and ether. This characteristic is crucial for its bioavailability and pharmacokinetics.
- Stability : The compound shows stability under physiological conditions, making it a suitable candidate for further drug development .
Biological Activities
This compound has demonstrated various biological activities:
- Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant antimicrobial effects against a range of pathogens. This includes both bacterial and fungal strains.
- Anticancer Potential : Research has shown that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitotic processes. For example, compounds similar to this compound have been reported to inhibit HSET (KIFC1), a protein critical for centrosome clustering in cancer cells .
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of thiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
